2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid is an organic compound characterized by the presence of a hydrazone functional group attached to a methoxybenzoyl moiety and an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid typically involves the reaction of 4-methoxybenzoyl hydrazine with glyoxylic acid. The reaction proceeds under acidic or basic conditions, often using solvents such as ethanol or methanol to facilitate the reaction. The general reaction scheme is as follows:
Formation of Hydrazone:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction of the hydrazone group can yield hydrazines.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitriles.
Reduction: Formation of hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the methoxybenzoyl moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylbenzoyl)hydrazono]acetic acid
- 2-[2-(4-Chlorobenzoyl)hydrazono]acetic acid
- 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid
Comparison
Compared to its analogs, 2-[2-(4-Methoxybenzoyl)hydrazono]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxybenzoyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-16-8-4-2-7(3-5-8)10(15)12-11-6-9(13)14/h2-6H,1H3,(H,12,15)(H,13,14)/b11-6+ |
InChI Key |
GJWQVIZWBRBYJU-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.